

Spectroscopic Characterization of Cholesterol Isobutyl Carbonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cholesterol Isobutyl Carbonate

CAS No.: 77546-35-1

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cholesterol Isobutyl Carbonate**, a cholesteryl ester with significant potential in various research and development applications, including drug delivery and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectral features, providing a framework for the identification and characterization of this and similar compounds.

Introduction

Cholesterol Isobutyl Carbonate belongs to the family of cholesteryl esters, which are crucial molecules in biological systems for the transport and storage of cholesterol.[3] Their unique liquid crystalline properties also make them valuable in the development of advanced materials.[4] A thorough understanding of the spectroscopic signature of **Cholesterol Isobutyl Carbonate** is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological matrices. This guide will delve into the key spectroscopic techniques used to characterize this molecule, providing both theoretical background and practical insights.

Molecular Structure and Spectroscopic Analysis Workflow

The molecular structure of **Cholesterol Isobutyl Carbonate** combines the rigid steroid nucleus of cholesterol with a flexible isobutyl carbonate chain attached at the 3 β -hydroxyl position. This unique combination of a rigid and a flexible moiety dictates its physicochemical properties and its spectroscopic behavior.

Caption: Molecular structure and analytical workflow for **Cholesterol Isobutyl Carbonate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of **Cholesterol Isobutyl Carbonate** is expected to show a complex pattern of signals, with distinct regions corresponding to the cholesterol backbone and the isobutyl carbonate side chain.

Based on data for the closely related Cholesterol Isopropyl Carbonate, the following assignments can be predicted for **Cholesterol Isobutyl Carbonate** in CDCl₃.^[5]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.4	m	1H	C6-H (vinylic)
~4.6	m	1H	C3-H (methine)
~3.9	d	2H	-O-CH ₂ -CH(CH ₃) ₂
~2.0	m	1H	-CH ₂ -CH(CH ₃) ₂
0.6 - 2.5	m	~30H	Cholesterol steroid backbone protons
~1.0	d	6H	-CH(CH ₃) ₂
~0.9	s	3H	C19-H ₃
~0.85	d	6H	C26-H ₃ & C27-H ₃
~0.65	s	3H	C18-H ₃

Expert Insights: The downfield shift of the C3 proton to ~4.6 ppm is a key indicator of the esterification at this position. The vinylic proton at C6 appears around 5.4 ppm. The signals for the isobutyl group are expected to be a doublet for the methylene protons adjacent to the oxygen, a multiplet for the methine proton, and a doublet for the two terminal methyl groups. The numerous overlapping signals between 0.6 and 2.5 ppm are characteristic of the complex steroid ring system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it a valuable tool for confirming the number of carbon atoms and identifying functional groups. The predicted ¹³C NMR chemical shifts for **Cholesterol Isobutyl Carbonate** in CDCl₃ are presented below, based on data for Cholesterol Isopropyl Carbonate.[\[5\]](#)

Chemical Shift (ppm)	Assignment
~154	Carbonyl carbon (O-C=O)
~139	C5 (vinylic)
~122	C6 (vinylic)
~77	C3 (methine)
~74	-O-CH ₂ -CH(CH ₃) ₂
~28	-CH ₂ -CH(CH ₃) ₂
~19	-CH(CH ₃) ₂
11 - 60	Cholesterol steroid backbone carbons

Expert Insights: The presence of the carbonate group is confirmed by the signal around 154 ppm.[6][7] The C3 carbon is shifted downfield to ~77 ppm due to the attachment of the electron-withdrawing carbonate group. The vinylic carbons C5 and C6 are observed at ~139 ppm and ~122 ppm, respectively. The isobutyl group will show characteristic signals for the methylene, methine, and methyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Cholesterol Isobutyl Carbonate** will be dominated by the characteristic absorptions of the carbonate and the hydrocarbon backbone.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretching (alkane)
~1740	Strong	C=O stretching (carbonate)
~1260	Strong	C-O stretching (carbonate)
~1670	Weak	C=C stretching (alkene)

Expert Insights: The most prominent feature in the IR spectrum will be the strong absorption band around 1740 cm^{-1} corresponding to the C=O stretch of the carbonate group. This is a highly characteristic and reliable indicator of this functional group. For comparison, the IR spectrum of cholesteryl methyl carbonate also shows a strong carbonate C=O stretch.[8] The C-H stretching vibrations of the numerous methyl and methylene groups in the cholesterol and isobutyl moieties will appear as a complex set of strong bands in the $2850\text{-}2950\text{ cm}^{-1}$ region.[9] [10] A weak band around 1670 cm^{-1} is expected for the C=C stretching of the double bond in the cholesterol ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For cholesteryl esters, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques.[11][12][13]

Predicted Fragmentation Pattern:

- **Molecular Ion (M^+):** The molecular weight of **Cholesterol Isobutyl Carbonate** is 486.79 g/mol . The mass spectrum should show a molecular ion peak or a protonated molecule $[M+H]^+$ at m/z 487.8.
- **Loss of the Isobutyl Carbonate Group:** A significant fragmentation pathway for cholesteryl esters is the loss of the ester group.[12] This would result in a prominent peak at m/z 369.3, corresponding to the cholestadiene cation, a characteristic fragment for cholesterol and its derivatives.[12]
- **Other Fragments:** Other fragments corresponding to the loss of the isobutoxy group or further fragmentation of the cholesterol ring may also be observed.

Expert Insights: The analysis of cholesteryl esters by mass spectrometry can be challenging due to their hydrophobicity and poor ionization.[11][14] The use of lithiated adducts can enhance ionization and provide more specific fragmentation patterns.[12] For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[15]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Cholesterol Isobutyl Carbonate**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Cholesterol Isobutyl Carbonate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and cast a thin film on a salt plate.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum in the range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry (LC-MS)

- **Sample Preparation:** Dissolve the sample in a suitable solvent mixture, such as methanol/chloroform, to a concentration of approximately 1 µg/mL.
- **Instrumentation:** Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI or APCI source.
- **Chromatography:** Employ a C18 reverse-phase column with a gradient elution program using solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate to promote ionization.
- **Mass Spectrometry:** Acquire data in full scan mode to identify the molecular ion and in MS/MS mode to obtain fragmentation data.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for **Cholesterol Isobutyl Carbonate**. By combining the information from these complementary techniques, researchers can confidently identify and characterize this molecule. The provided protocols and expert insights serve as a valuable resource for scientists working with cholesteryl esters and related compounds in the fields of drug development, materials science, and beyond.

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